N-(2,5-dimethylphenyl)-4-phenoxybutanamide
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Overview
Description
N-(2,5-dimethylphenyl)-4-phenoxybutanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a phenoxybutanamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-phenoxybutanamide typically involves the reaction of 2,5-dimethylphenyl isocyanate with 4-phenoxybutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound in large quantities while maintaining high purity and consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-phenoxybutanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, altering their function and leading to various biochemical and physiological effects. For example, it may inhibit enzyme activity, modulate protein-protein interactions, or regulate gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-4-phenoxybutanamide can be compared with other similar compounds, such as:
N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide: This compound has a similar phenyl group but differs in its functional groups and overall structure, leading to different chemical and biological properties.
N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide: Another related compound with a benzamide moiety, which also exhibits unique properties and applications.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-10-11-15(2)17(13-14)19-18(20)9-6-12-21-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHWCAUEPYCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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